Hexanal 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.2798 . It is derived from the reaction of hexanal with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry, particularly in the identification and quantification of aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanal 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. . The reaction proceeds at room temperature, forming a bright orange or yellow precipitate, which is the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Hexanal 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of hexanal (addition stage) to form an intermediate, which then loses a molecule of water (elimination stage) .
Common Reagents and Conditions:
Reagents: 2,4-dinitrophenylhydrazine, methanol, sulfuric acid.
Conditions: Room temperature, typically in a methanolic solution.
Major Products: The major product of the reaction between hexanal and 2,4-dinitrophenylhydrazine is this compound itself. This compound is characterized by its bright orange or yellow color, which is indicative of the presence of the hydrazone functional group.
Scientific Research Applications
Hexanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: Employed as an environmental standard for monitoring air quality and detecting volatile organic compounds.
Biological Studies: Utilized in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
Industrial Applications: Used in the synthesis of other chemical compounds and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds to the carbon-oxygen double bond of hexanal, forming an intermediate compound. This intermediate then undergoes elimination, losing a molecule of water to form the final hydrazone product . This reaction is commonly used to identify the presence of aldehydes and ketones due to the distinct color change that occurs.
Comparison with Similar Compounds
Hexanal 2,4-dinitrophenylhydrazone can be compared with other 2,4-dinitrophenylhydrazones derived from different aldehydes and ketones:
Ethanol 2,4-dinitrophenylhydrazone: Formed from the reaction of ethanal with 2,4-dinitrophenylhydrazine.
Propanone 2,4-dinitrophenylhydrazone: Formed from the reaction of propanone with 2,4-dinitrophenylhydrazine.
Uniqueness: this compound is unique due to its specific reactivity with hexanal, resulting in a distinct hydrazone derivative that can be easily identified by its color. This makes it particularly useful in analytical applications where precise identification of aldehydes is required.
Properties
CAS No. |
1527-97-5 |
---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(Z)-hexylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |
InChI Key |
SJUYYAXVFFVQNX-JYRVWZFOSA-N |
Isomeric SMILES |
CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.